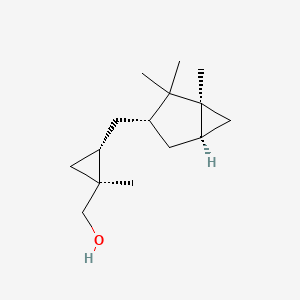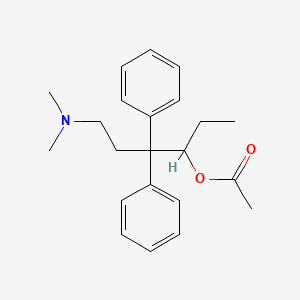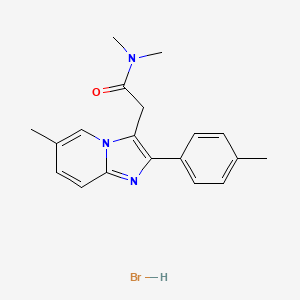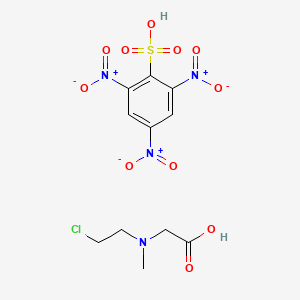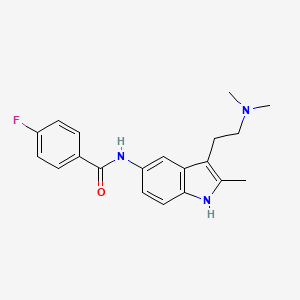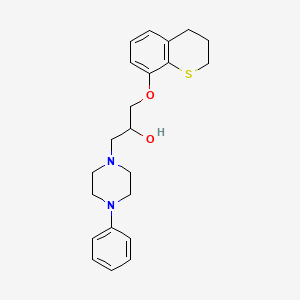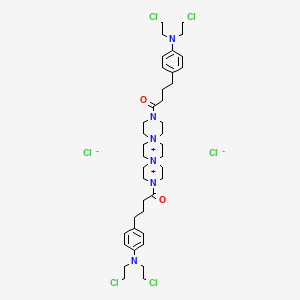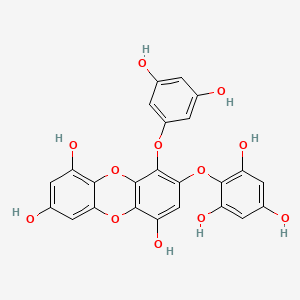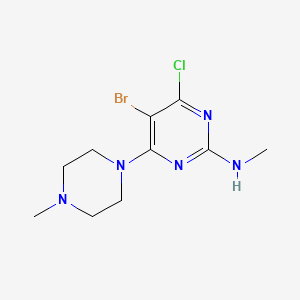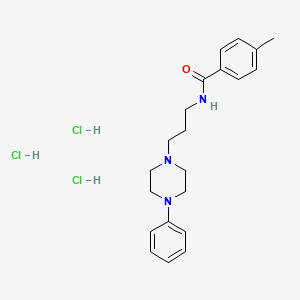
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is a chemical compound with the molecular formula C21H27N3O·3HCl and a molecular weight of 446.8414 . This compound is known for its complex structure, which includes a benzamide core, a piperazine ring, and a phenyl group. It is often used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process may involve continuous flow techniques and advanced purification methods to ensure the compound meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with altered functional groups.
Aplicaciones Científicas De Investigación
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Phenyl derivatives: Compounds with phenyl groups attached to different molecular frameworks.
Uniqueness
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is unique due to its specific combination of functional groups and its trihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
125775-35-1 |
|---|---|
Fórmula molecular |
C21H30Cl3N3O |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20;;;/h2-4,6-11H,5,12-17H2,1H3,(H,22,25);3*1H |
Clave InChI |
FZHRATLXCFOUMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


